2-Phenyl-1,3-bis(4-phenylphenyl)benzene
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Overview
Description
2-Phenyl-1,3-bis(4-phenylphenyl)benzene is an aromatic compound characterized by its complex structure, which includes multiple phenyl groups attached to a central benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3-bis(4-phenylphenyl)benzene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. The use of continuous flow reactors is common in industrial settings to ensure consistent production and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1,3-bis(4-phenylphenyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Nucleophilic Aromatic Substitution (NAS): This reaction involves the substitution of a leaving group on the aromatic ring with a nucleophile.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Typical reagents include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and alkylating agents (e.g., alkyl halides).
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide and ammonia.
Major Products Formed
Electrophilic Aromatic Substitution: The major products include halogenated, nitrated, and alkylated derivatives of this compound.
Nucleophilic Aromatic Substitution: The major products include phenolic and amino derivatives of the compound.
Scientific Research Applications
2-Phenyl-1,3-bis(4-phenylphenyl)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Phenyl-1,3-bis(4-phenylphenyl)benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, with the aromatic ring donating electrons to the electrophile. This forms a sigma complex, which then loses a proton to regenerate the aromatic system . In nucleophilic aromatic substitution reactions, the compound acts as an electrophile, with the nucleophile attacking the aromatic ring and displacing a leaving group .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenylbenzene: This compound has a similar structure but lacks the additional phenyl groups attached to the central benzene ring.
1,4-Diphenylbenzene: Similar to 1,3-diphenylbenzene but with the phenyl groups in the para position.
Triphenylbenzene: This compound has three phenyl groups attached to a central benzene ring, similar to 2-Phenyl-1,3-bis(4-phenylphenyl)benzene.
Uniqueness
This compound is unique due to its specific arrangement of phenyl groups, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high stability and specific reactivity patterns.
Properties
CAS No. |
643767-55-9 |
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Molecular Formula |
C36H26 |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
2-phenyl-1,3-bis(4-phenylphenyl)benzene |
InChI |
InChI=1S/C36H26/c1-4-11-27(12-5-1)29-19-23-31(24-20-29)34-17-10-18-35(36(34)33-15-8-3-9-16-33)32-25-21-30(22-26-32)28-13-6-2-7-14-28/h1-26H |
InChI Key |
OQXATJBYOIZHSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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